molecular formula C10H10N2 B12100853 2-Methyl-3-(pyridin-3-yl)but-2-enenitrile

2-Methyl-3-(pyridin-3-yl)but-2-enenitrile

Cat. No.: B12100853
M. Wt: 158.20 g/mol
InChI Key: NIDQILVKFRJMGB-CMDGGOBGSA-N
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Description

2-Methyl-3-(pyridin-3-yl)but-2-enenitrile is an organic compound with the molecular formula C10H10N2 It is a derivative of pyridine and is characterized by the presence of a nitrile group and a methyl group attached to a but-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-3-yl)but-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-iodopyridine with 2-Methyl-3-butyn-2-ol in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) under an argon atmosphere. The reaction is typically carried out in tetrahydrofuran (THF) and triethylamine (Et3N) at room temperature for several hours. The resulting mixture is then purified through silica gel flash column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-3-yl)but-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxides, primary amines, and substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-3-(pyridin-3-yl)but-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-3-yl)but-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

Uniqueness

2-Methyl-3-(pyridin-3-yl)but-2-enenitrile is unique due to its specific structural features, including the presence of both a nitrile group and a but-2-ene backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Biological Activity

2-Methyl-3-(pyridin-3-yl)but-2-enenitrile is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a but-2-ene backbone with a pyridine moiety and a nitrile group, which contribute to its reactivity and biological activity. The presence of the nitrile group allows for potential interactions with biological targets, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism of action for this compound is believed to involve interactions with specific molecular targets within microbial cells. The nitrile group can participate in hydrogen bonding, potentially inhibiting key enzymes involved in metabolic pathways. Ongoing research aims to elucidate the exact molecular interactions and pathways influenced by this compound.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Investigation of Structural Variants

Another investigation examined structural variants of this compound to assess their biological activities. The findings suggested that modifications in the pyridine ring significantly affected antimicrobial potency. Certain derivatives showed enhanced activity, indicating that structural optimization could yield more effective compounds .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

(E)-2-methyl-3-pyridin-3-ylbut-2-enenitrile

InChI

InChI=1S/C10H10N2/c1-8(6-11)9(2)10-4-3-5-12-7-10/h3-5,7H,1-2H3/b9-8+

InChI Key

NIDQILVKFRJMGB-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C(/C)\C1=CN=CC=C1)/C#N

Canonical SMILES

CC(=C(C)C1=CN=CC=C1)C#N

Origin of Product

United States

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